REACTION_CXSMILES
|
[C:1]([NH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](=[O:19])([O-])[O-].[K+].[K+].[CH:22](O)([CH3:24])[CH3:23]>>[C:1]([NH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:23][CH2:22][C:24]2[CH:6]=[CH:7][C:2]([O:19][CH3:16])=[CH:3][CH:4]=2)[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
2-(p-Methoxyphenyl)ethanol p-toluenesulphonate ester
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1CCNCC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1CCN(CC1)CCC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |